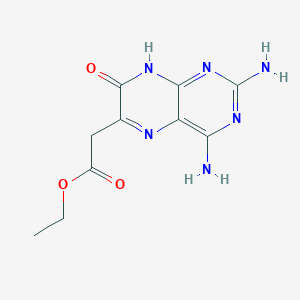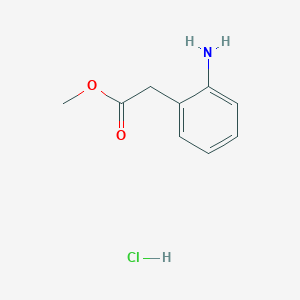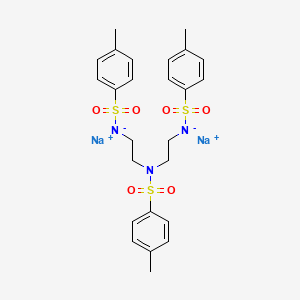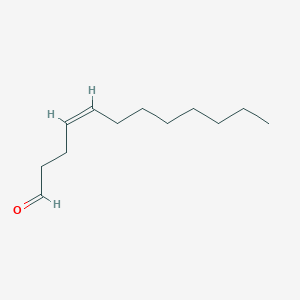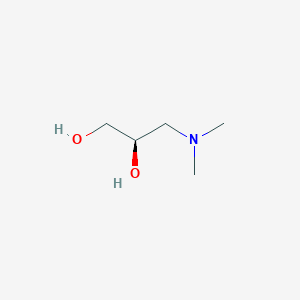
(R)-3-(Dimethylamino)propane-1,2-diol
Descripción general
Descripción
(R)-3-(Dimethylamino)propane-1,2-diol, commonly known as DMADP, is a chiral amine that has gained significant attention in scientific research due to its unique properties. DMADP is a tertiary amine with two hydroxyl groups that are located on adjacent carbon atoms. These hydroxyl groups make DMADP an excellent ligand for metal ions, and it has been used in various catalytic and synthetic applications.
Aplicaciones Científicas De Investigación
Surface-Tethered Zwitterionic Ultrathin Antifouling Coatings
Poly[2-(dimethylamino)ethyl methacrylate-co-ethylene glycol dimethacrylate] (PDE) thin films, synthesized via initiated chemical vapor deposition (iCVD), incorporate similar chemical functionalities to (R)-3-(Dimethylamino)propane-1,2-diol. These films, when reacted with 1,3-propane sultone to achieve a zwitterionic structure, exhibit significant antifouling properties on reverse osmosis membranes, showcasing potential for water purification technologies without impairing salt rejection (Yang et al., 2011).
Catalysis in Dehydrogenation of Dimethylamine Borane
The rhodium-catalyzed dimerization of dimethylaminoborane, studied through in situ X-ray absorption fine structure spectroscopy (XAFS) and 11B NMR, highlights the compound's role in facilitating hydrogen formation from homogeneous Rh species. This research indicates potential applications in catalysis and hydrogen storage, underlining the importance of (R)-3-(Dimethylamino)propane-1,2-diol related structures in the development of new catalytic processes (Chen et al., 2005).
Enantioselective Synthesis
Research on the synthesis, crystal structure, and absolute configuration of chiral drug precursors, including racemic 3-(2,3-dimethylphenoxy)propane-1,2-diol, demonstrates the compound's significance in the pharmaceutical field. The ability to resolve these precursors into pure enantiomers highlights its application in the synthesis of chiral drugs, offering pathways to more effective and targeted therapeutic agents (Bredikhin et al., 2017).
Material Science and Polymer Chemistry
The synthesis of water-soluble polycarbonate with dimethylamino pendant groups via enzyme-catalyzed ring-opening polymerization of 2-dimethylaminotrimethylene carbonate (DMATC) showcases the application of (R)-3-(Dimethylamino)propane-1,2-diol derivatives in creating biocompatible and degradable polymers. Such advancements highlight the potential for developing new materials for medical and environmental applications (Zhang et al., 2012).
Functionalized Ionic Liquids
The development of hydroxyl and sulfonyl dual-functionalized zwitterionic salts and corresponding acidic room temperature ionic liquids, starting from compounds like dimethyl amino ethanol and 1,3-propane sultone, illustrates the compound's relevance in synthesizing functionalized ionic liquids. These substances have potential applications in electrolytes for energy storage and conversion devices, showcasing the chemical's role in advancing ionic liquid technologies (Zhu et al., 2007).
Propiedades
IUPAC Name |
(2R)-3-(dimethylamino)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6(2)3-5(8)4-7/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMHUGYTOGXZIW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Dimethylamino)propane-1,2-diol | |
CAS RN |
666234-81-7 | |
| Record name | 3-(Dimethylamino)-1,2-propanediol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666234817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-3-(dimethylamino)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIMETHYLAMINO)-1,2-PROPANEDIOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P1QG80W6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



